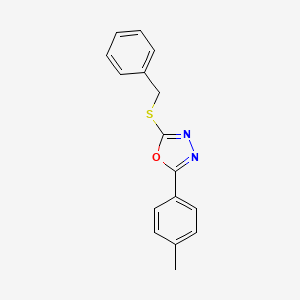
4-(4-methylcyclohexyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylcyclohexyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a morpholine ring and a cyclohexyl group. The compound is also known by its trade name, Moclobemide. In
Mecanismo De Acción
The exact mechanism of action of 4-(4-methylcyclohexyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 4-(4-methylcyclohexyl)morpholine increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 4-(4-methylcyclohexyl)morpholine has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 4-(4-methylcyclohexyl)morpholine has been shown to increase the levels of antioxidant enzymes, which can help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methylcyclohexyl)morpholine in lab experiments is its high purity and yield. Additionally, the compound has been extensively studied, and its effects are well characterized. However, one limitation of using 4-(4-methylcyclohexyl)morpholine is its potential toxicity. The compound has been shown to have toxic effects at high doses, and caution should be taken when handling and administering the compound.
Direcciones Futuras
For the study of 4-(4-methylcyclohexyl)morpholine include the development of new derivatives and the exploration of its potential use in the treatment and prevention of neurological disorders.
Métodos De Síntesis
The synthesis of 4-(4-methylcyclohexyl)morpholine involves the reaction of 4-methylcyclohexanone with morpholine in the presence of a reducing agent. The reduction of the ketone group leads to the formation of the morpholine ring. The reaction is typically carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
4-(4-methylcyclohexyl)morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have antidepressant and anxiolytic effects in animal models. The compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, 4-(4-methylcyclohexyl)morpholine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
4-(4-methylcyclohexyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRCVOZWUXACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)




![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)




